molecular formula C6H10O2 B124407 Methyl 3-methyl-2-butenoate CAS No. 924-50-5

Methyl 3-methyl-2-butenoate

Cat. No. B124407
Key on ui cas rn: 924-50-5
M. Wt: 114.14 g/mol
InChI Key: FZIBCCGGICGWBP-UHFFFAOYSA-N
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Patent
US07910595B2

Procedure details

3,5-Dimethylphenol (5.00 g, 0.0409 mol) and methyl 3,3-dimethylacrylate (5.14 g, 0.045 mol) were added to methanesulfonic acid (5 mL) at room temperature followed by heating at 70° for 17 hours. The reaction was cooled, diluted with water (750 mL), extracted with ethyl acetate (2×200 mL) and the combined organic extracts were washed with saturated aqueous sodium hydrogencarbonate (2×100 mL) and brine (50 mL). The organic phase was dried over magnesium sulfate, filtered, and concentrated by rotary evaporation. Purification by silica gel flash chromatography eluting with methylene chloride afforded the title compound as a beige solid (7.73 g, 0.0378 mol, 92%). 1H NMR (300 MHz, CHLOROFORM-D) δ ppm 1.43 (s, 6 H) 2.27 (s, 3 H) 2.46 (s, 3 H) 2.59 (s, 2 H) 6.74 (s, 2 H). MS (DCI) m/z 205 (M+H)+, 222 (M+NH4)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.14 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([CH3:8])[CH:7]=1.[CH3:10][C:11]([CH3:17])=[CH:12][C:13](OC)=[O:14].CS(O)(=O)=O>O>[CH3:10][C:11]1([CH3:17])[C:5]2[C:4](=[CH:3][C:2]([CH3:1])=[CH:7][C:6]=2[CH3:8])[O:9][C:13](=[O:14])[CH2:12]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)O
Name
Quantity
5.14 g
Type
reactant
Smiles
CC(=CC(=O)OC)C
Name
Quantity
5 mL
Type
reactant
Smiles
CS(=O)(=O)O
Step Two
Name
Quantity
750 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating at 70° for 17 hours
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×200 mL)
WASH
Type
WASH
Details
the combined organic extracts were washed with saturated aqueous sodium hydrogencarbonate (2×100 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
Purification by silica gel flash chromatography
WASH
Type
WASH
Details
eluting with methylene chloride

Outcomes

Product
Name
Type
product
Smiles
CC1(CC(OC2=CC(=CC(=C12)C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0378 mol
AMOUNT: MASS 7.73 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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